Methyl (pyridin-4-ylmethyl)glycinate
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Overview
Description
Methyl (pyridin-4-ylmethyl)glycinate is an organic compound that features a pyridine ring substituted at the fourth position with a methyl group attached to a glycine ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (pyridin-4-ylmethyl)glycinate typically involves the reaction of pyridine-4-carboxaldehyde with methyl glycinate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (pyridin-4-ylmethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid or pyridine-4-carboxaldehyde.
Reduction: Pyridin-4-ylmethylamine or pyridin-4-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Methyl (pyridin-4-ylmethyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of Methyl (pyridin-4-ylmethyl)glycinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the glycine ester moiety can form additional hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a glycine ester.
Pyridin-4-ylmethylamine: Contains an amine group instead of a glycine ester.
Pyridin-4-ylmethanol: Features a hydroxyl group instead of a glycine ester.
Uniqueness
Methyl (pyridin-4-ylmethyl)glycinate is unique due to the presence of both a pyridine ring and a glycine ester moiety
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(pyridin-4-ylmethylamino)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-11-6-8-2-4-10-5-3-8/h2-5,11H,6-7H2,1H3 |
InChI Key |
FFBBPNDKNQSDDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=CC=NC=C1 |
Origin of Product |
United States |
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